molecular formula C14H16N2 B079542 1-(1-Naphthyl)piperazine CAS No. 57536-86-4

1-(1-Naphthyl)piperazine

Cat. No.: B079542
CAS No.: 57536-86-4
M. Wt: 212.29 g/mol
InChI Key: VNICFCQJUVFULD-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)piperazine (1-NP) is an arylpiperazine derivative characterized by a naphthyl group attached to the piperazine ring. It exhibits high affinity for central serotonin (5-HT) receptors, particularly 5-HT1A, 5-HT2, and 5-HT1C subtypes . Key pharmacological properties include:

  • Central Serotonin Agonism: 1-NP reduces serotonin turnover (decreased 5-HIAA levels) and elevates serum corticosterone, indicating activation of central 5-HT receptors .
  • Peripheral Antagonism: Unlike its central effects, 1-NP antagonizes vascular serotonin receptors, a dual role shared with compounds like 1-(m-trifluoromethylphenyl)piperazine (TFMPP) .
  • Behavioral Modulation: 1-NP dose-dependently inhibits 5-HT2-mediated behaviors (e.g., head-twitching) in rodents without inducing motor suppression, distinguishing it from other arylpiperazines .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthylpiperazine can be synthesized through a reaction between 1-chloronaphthalene and piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for 1-naphthylpiperazine involve similar synthetic routes but are scaled up to accommodate larger quantities. The process includes rigorous purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Naphthylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Case Studies

  • Topical Delivery Systems : Recent studies have focused on developing novel delivery systems for 1-NPZ, such as transethosomes and dmsosomes. These systems enhance the permeation of the compound through the skin, improving its therapeutic efficacy against melanoma cells. In vitro studies revealed that these formulations could significantly reduce cell viability and induce apoptosis in MNT-1 melanoma cells in a dose-dependent manner .
  • Chemopreventive Effects : A study demonstrated that 1-NPZ-loaded formulations could prevent UVB-induced inflammation in hairless mice, indicating its potential as a chemopreventive agent against skin cancer .

Efflux Pump Inhibition

One of the notable applications of this compound is its ability to act as a chemosensitizer by inhibiting efflux pumps in multidrug-resistant bacteria. This property is crucial in overcoming antimicrobial resistance (MDR), which poses significant challenges in treating bacterial infections .

Research Findings

  • Inhibition Studies : Research has shown that 1-(1-Naphthyl)methyl-piperazine (a related compound) can effectively inhibit efflux pumps like AcrAB-TolC in E. coli, leading to increased retention of antibiotics within resistant bacterial cells. This reverses resistance against various antimicrobial agents, including fluoroquinolones and tetracyclines .
  • Clinical Implications : The use of this compound as an adjuvant in antibiotic treatments has been validated through various studies, showing reduced minimum inhibitory concentrations (MIC) for several antibiotics when combined with efflux pump inhibitors .

Formulation Development

The development of ultradeformable vesicles (UDVs) for the topical delivery of this compound has been a significant advancement. These formulations are designed to enhance skin penetration and improve therapeutic outcomes for skin-related conditions.

Formulation TypeEntrapment YieldVesicle SizeZeta Potential
NPZ-TE90.6%[Data Needed][Data Needed]
NPZ-DM95.8%[Data Needed][Data Needed]

This table summarizes key characteristics of two types of formulations developed for delivering this compound topically, highlighting their potential for clinical applications.

Comparison with Similar Compounds

Comparison with Similar Arylpiperazine Compounds

Receptor Affinity and Functional Activity

The table below compares receptor interactions and functional outcomes of 1-NP with structurally related arylpiperazines:

Compound Key Receptor Interactions Functional Role (5-HT Receptors) Notable Effects
1-NP 5-HT1A, 5-HT2, 5-HT1C Antagonist at 5-HT2/1C; Central 5-HT1A agonist Inhibits 5-HT2-mediated behaviors
TFMPP 5-HT1B, 5-HT1C, 5-HT2 Partial agonist at 5-HT1C; Antagonist at 5-HT2 Reduces locomotor activity via 5-HT1B/1C
mCPP 5-HT2B, 5-HT1C, 5-HT2A Partial agonist at 5-HT1C/2B Suppresses locomotion; linked to anxiety
BZP Dopamine reuptake inhibition; weak 5-HT2A Stimulant (non-selective) MDMA-like psychoactive effects

Key Findings :

  • 5-HT2/1C Antagonism : 1-NP uniquely acts as a pure antagonist at 5-HT2 and 5-HT1C receptors, unlike TFMPP and mCPP, which exhibit partial agonism at 5-HT1C .
  • Behavioral Selectivity : 1-NP antagonizes head-twitching induced by 5-HT2 agonists (e.g., quipazine) without affecting locomotion, whereas TFMPP and mCPP suppress locomotor activity via 5-HT1B/1C activation .

Structural Modifications and Pharmacological Impact

  • Naphthyl vs. Phenyl Substituents : The naphthyl group in 1-NP enhances potency at 5-HT1A receptors compared to phenyl-substituted analogs (e.g., TFMPP). However, alkylation (e.g., ethyl or phenyl addition) reduces efficacy, as seen in derivatives like 1-ethyl-4-(1-naphthyl)-piperazine .
  • Antimicrobial Activity : 1-NP and unsubstituted naphthylpiperazines demonstrate potent efflux pump inhibition in E. coli, outperforming substituted derivatives .

Biological Activity

1-(1-Naphthyl)piperazine (1-NP) is a significant compound in pharmacological research, primarily due to its interactions with serotonin receptors. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a piperazine ring substituted with a 1-naphthyl group. Its molecular formula is C14H16N2C_{14}H_{16}N_{2}, with a molar mass of approximately 212.296 g/mol. The hydrochloride form enhances its solubility, making it suitable for various experimental applications.

This compound exhibits mixed serotonergic activity , acting as both an antagonist and agonist at different serotonin receptor subtypes:

  • 5-HT1 Receptors : Acts as a partial agonist.
  • 5-HT2 Receptors : Functions as an antagonist.

This unique interaction profile allows 1-NP to modulate serotonergic signaling, which is crucial for its biological effects .

1. Interaction with Serotonin Receptors

  • Inhibition Studies : In rat cortical membranes, this compound inhibited serotonin receptor activity with IC50 values of 6 nM for 5-HT1 and 1 nM for 5-HT2 receptors.
  • Behavioral Effects : In squirrel monkeys, doses of 0.3–1.0 mg/kg blocked the decrease in responding under fixed-interval schedules induced by the 5-HT2 agonist DOB.

2. Anticancer Properties

Research indicates that this compound can induce apoptosis in melanoma cells (MNT-1) at concentrations ranging from 50 to 300 µM. The compound significantly inhibited cell viability, suggesting potential applications in cancer therapy .

3. Anti-inflammatory Effects

A study explored the use of this compound in topical formulations aimed at preventing UV radiation-induced immunosuppression. The compound was incorporated into ultradeformable vesicles, demonstrating improved permeation across skin barriers and significant anti-inflammatory effects in mouse models exposed to UVB radiation .

Case Study: Serotonergic Function Enhancement

A study conducted on rats injected with propranolol showed increased serotonergic functions following administration of this compound. This suggests that the compound may enhance serotonergic neurotransmission under certain conditions, which could have implications for treating anxiety disorders .

Case Study: Multidrug Resistance Reversal

Another investigation assessed the ability of a related compound, 1-(1-Naphthylmethyl)-piperazine, to reverse multidrug resistance in clinical isolates of E. coli. Results indicated that this compound could restore susceptibility to fluoroquinolones by inhibiting efflux pumps, highlighting the potential of piperazine derivatives in overcoming antibiotic resistance .

Summary of Research Findings

Biological Activity Mechanism/Effect References
Serotonin receptor modulationAntagonism at 5-HT2; partial agonism at 5-HT1,
Induction of apoptosisInhibition of melanoma cell viability,
Anti-inflammatory propertiesPrevention of UV-induced inflammation
Multidrug resistance reversalInhibition of efflux pumps in E. coli

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying 1-(1-Naphthyl)piperazine in complex matrices?

  • Methodological Answer :

  • HPLC with Internal Standards : Use high-performance liquid chromatography (HPLC) with a p-tolylpiperazine (pTP) internal standard to enhance sensitivity and accuracy. This approach minimizes matrix interference and improves quantification limits for piperazine analogs in biological samples like hair .
  • Raman Microspectroscopy : Optimize laser power (e.g., 20 mW) and scan numbers (128–256 scans) to generate high-resolution spectra. Multivariate analysis (PCA and LDA) can distinguish structural isomers, critical for differentiating this compound from positional analogs .
  • GC-EI-MS : Utilize spectral libraries (e.g., SWGDRUG) to identify fragmentation patterns specific to arylpiperazines, focusing on ions like m/z 176 (common to phenylpiperazines) and characteristic neutral losses .

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

  • Methodological Answer :

  • Elemental Analysis and Spectral Data : Confirm molecular composition via elemental analysis (C, H, N). Use NMR (¹H/¹³C) to verify substituent positions on the naphthyl and piperazine rings. For example, aromatic protons in the naphthyl group exhibit distinct splitting patterns in ¹H NMR .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., up to 200°C) to detect solvent residues or decomposition byproducts. Crystalline inclusion complexes (e.g., with β-cyclodextrin) improve stability and reduce hygroscopicity .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring (e.g., naphthyl substitution) influence receptor binding affinity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of derivatives in receptor assays (e.g., 5-HT₁A). For example, arylpiperazines with coplanar aryl rings show higher affinity due to enhanced π-π interactions with receptor pockets. Use computational docking (e.g., AutoDock Vina) to predict binding conformations .
  • Thermodynamic Profiling : Measure pKa values (e.g., 8.1–10.2 for piperazine derivatives) to assess protonation states under physiological conditions. Derivatives with lower pKa may exhibit improved blood-brain barrier penetration .

Q. How can contradictions in biological activity data (e.g., reduced toxicity vs. lowered efficacy) be resolved for modified this compound analogs?

  • Methodological Answer :

  • Dose-Response and Toxicity Screens : Conduct parallel assays for LD₅₀ (e.g., in rodent models) and IC₅₀ (e.g., enzyme inhibition). For example, β-cyclodextrin-modified derivatives may reduce toxicity but require higher doses to maintain efficacy, necessitating formulation optimization .
  • Metabolic Stability Testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation. Derivatives with electron-withdrawing groups (e.g., nitro) on the naphthyl ring may exhibit prolonged half-lives .

Q. What experimental strategies optimize CO₂ capture efficiency using piperazine-based solvents, and how do they apply to this compound derivatives?

  • Methodological Answer :

  • Parametric Analysis in Membrane Contactors : Vary flow rates (0.5–2.0 L/min), K₂CO₃ concentration (10–30 wt%), and temperature (25–50°C) to maximize CO₂ absorption rates. Piperazine enhances reaction kinetics by stabilizing carbamate intermediates, though naphthyl-substituted derivatives may require surfactant additives to improve solubility .
  • Diffusion Coefficient Modeling : Apply the modified Stokes-Einstein equation to predict solvent diffusivity. For this compound in aqueous blends, experimental D values (1.2–2.5 × 10⁻⁹ m²/s at 298–323 K) correlate with viscosity trends .

Q. Key Research Gaps and Recommendations

  • Synergistic Effects in Mixed Solvents : Investigate this compound blends with ionic liquids for enhanced CO₂ capture .
  • In Vivo Pharmacokinetics : Prioritize radiolabeling (e.g., ¹⁴C) studies to track tissue distribution and metabolite profiles .

Properties

IUPAC Name

1-naphthalen-1-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNICFCQJUVFULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973071
Record name 1-(Naphthalen-1-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57536-86-4
Record name 1-(1-Naphthyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57536-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Naphthyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Naphthalen-1-yl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Naphthalenyl)piperazine
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Synthesis routes and methods I

Procedure details

83.2 g (966 mM) of piperazine, 38.0 g (339 mM) of potassium tert-butoxide and 50.0 g (241 mM) of 1-bromonaphthalene were added to a mixture of 5.4 g (24.2 mM) of palladium acetate and 14.7 g (48.3 mM) of tri-o-tolylphosphine in 500 ml of xylene, and the mixture was refluxed with efficient stirring under a nitrogen atmosphere for 10 h. The mixture was then diluted with methylene chloride, the insoluble residues were filtered off and the filtrate was concentrated. The crude product was purified by column chromatography (silica gel, mobile phase THF/methanol/ammonia 85/13/2). 21.5 g (42%) of product were isolated with melting point 84-86° C.
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

83.2 g (966 mmol) of piperazine, 38.0 g (339 mmol) of potassium tert-butoxide and 50.0 g (241 mmol) of 1-bromonaphthalene were added to a mixture of 5,4 g (24.2 mmol) of palladium acetate and 14.7 g (48.3 mmol) of tri-o-tolylphosphipe in 500 ml of xylene, and the reaction mixture was heated at reflux for 10 h, while stirring thoroughly and under a nitrogen atmosphere. After that, the mixture was diluted with methylene chloride, the insoluble residues were filtered off and the filtrate was evaporated. The crude product was purified by column chromatography (silica gel, eluent THF/methanol/ammonia 85/13/2). 21.5 g (42%) of product having a m.p. of 84-86° C. were isolated.
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24.2 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
1-(1-Naphthyl)piperazine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
1-(1-Naphthyl)piperazine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
1-(1-Naphthyl)piperazine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
1-(1-Naphthyl)piperazine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
1-(1-Naphthyl)piperazine
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
4-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid
1-(1-Naphthyl)piperazine

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